Technical Guide to 1,8-Diiodonaphthalene: Properties, Synthesis, and Applications
Technical Guide to 1,8-Diiodonaphthalene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Diiodonaphthalene is an organoiodine compound with the chemical formula C₁₀H₆I₂. It is a halogenated derivative of naphthalene (B1677914), where two iodine atoms are substituted at the peri-positions (1 and 8). This substitution pattern imparts unique steric and electronic properties to the molecule, making it a valuable building block in organic synthesis and a precursor for various functional materials and molecules with potential biological activity. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 1,8-diiodonaphthalene, with a focus on its relevance to researchers in chemistry and drug development.
Core Properties of 1,8-Diiodonaphthalene
The fundamental properties of 1,8-diiodonaphthalene are summarized in the tables below. These data are essential for its handling, characterization, and application in experimental settings.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 1730-04-7 | [1][2][3][4] |
| Molecular Formula | C₁₀H₆I₂ | [4] |
| Molecular Weight | 379.96 g/mol | [4] |
| Appearance | Crystalline solid, light yellow to brown | [5] |
| Melting Point | 109-113 °C | N/A |
| Boiling Point | 384.2 ± 15.0 °C (Predicted) | N/A |
| Density | 2.265 ± 0.06 g/cm³ (Predicted) | N/A |
| Solubility | Moderately soluble in methylene (B1212753) chloride and ethyl acetate; poorly soluble in water.[5] | N/A |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data | Reference |
| ¹³C NMR | Chemical shifts available in the literature. | [4] |
| Infrared (IR) Spectroscopy | Spectral data available. | N/A |
| Mass Spectrometry | Mass spectral data available. | N/A |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and utilization of 1,8-diiodonaphthalene. Below are representative protocols for its synthesis and a common subsequent reaction.
Synthesis of 1,8-Diiodonaphthalene via Sandmeyer-Type Reaction
The synthesis of 1,8-diiodonaphthalene can be achieved from 1,8-diaminonaphthalene (B57835) through a diazotization reaction followed by iodination, a process based on the principles of the Sandmeyer reaction.[6][7]
Materials:
-
1,8-Diaminonaphthalene
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (B80452) (NaNO₂)
-
Potassium iodide (KI)
-
Ice
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Diazotization: In a flask, dissolve 1,8-diaminonaphthalene in a cooled solution of concentrated hydrochloric acid and water. While maintaining the temperature at 0-5 °C with an ice bath, slowly add a solution of sodium nitrite in water dropwise with constant stirring. The reaction progress should be monitored for the formation of the bis(diazonium) salt.
-
Iodination: In a separate flask, prepare a solution of potassium iodide in water. Slowly add the cold bis(diazonium) salt solution to the potassium iodide solution. Nitrogen gas will evolve. The mixture is then gently warmed to complete the reaction.
-
Work-up: After the reaction is complete, cool the mixture and add a solution of sodium thiosulfate to quench any remaining iodine. The crude product is then extracted with diethyl ether.
-
Purification: The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the resulting crude 1,8-diiodonaphthalene can be purified by recrystallization or column chromatography.
Sonogashira Coupling Reaction with 1,8-Diiodonaphthalene
1,8-Diiodonaphthalene can be utilized in various cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.[8][9][10][11] This reaction is a powerful tool for the synthesis of complex organic molecules.
Materials:
-
1,8-Diiodonaphthalene
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine)
-
Anhydrous and deoxygenated solvent (e.g., THF or DMF)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 1,8-diiodonaphthalene, the palladium catalyst, and copper(I) iodide.
-
Reagent Addition: Add the anhydrous and deoxygenated solvent, followed by the base and the terminal alkyne.
-
Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to elevated temperatures depending on the substrates) and monitor the reaction progress by techniques such as TLC or GC-MS.
-
Work-up: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
Purification: The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified by column chromatography to yield the desired alkynylated naphthalene derivative.
Applications in Drug Development and Materials Science
Derivatives of 1,8-diiodonaphthalene are of significant interest in the fields of medicinal chemistry and materials science.[5]
Anticancer Research
Naphthalene-based compounds have shown promise as anticancer agents.[12][13][14] While specific studies on the direct anticancer activity of 1,8-diiodonaphthalene are limited, its derivatives, particularly naphthalimides, have been investigated for their ability to induce apoptosis and inhibit key cellular processes in cancer cells.[13][14]
Potential Mechanisms of Action: Derivatives of naphthalene have been shown to target various signaling pathways implicated in cancer progression. For instance, some naphthalene-based compounds act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.[3][5][15][16][17] Inhibition of the EGFR signaling pathway can disrupt downstream cascades like the PI3K/Akt pathway, ultimately leading to cell cycle arrest and apoptosis.[1][18][19][20][21]
Materials Science
The rigid and planar structure of the naphthalene core, combined with the reactive C-I bonds, makes 1,8-diiodonaphthalene a valuable precursor for the synthesis of novel organic electronic materials, such as organic semiconductors and liquid crystals.[5] The introduction of different functional groups via cross-coupling reactions allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.
Safety and Handling
1,8-Diiodonaphthalene should be handled with appropriate safety precautions. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects. [N/A] Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and direct sunlight.
Conclusion
1,8-Diiodonaphthalene is a versatile chemical compound with significant potential in both academic research and industrial applications. Its unique structure and reactivity make it a key intermediate for the synthesis of a wide range of organic molecules. For researchers in drug development, the naphthalene scaffold serves as a promising starting point for the design of novel therapeutic agents, particularly in the field of oncology. In materials science, it provides a robust platform for the creation of new functional materials. A thorough understanding of its properties and reaction protocols is essential for unlocking its full potential in these exciting areas of research.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,8-diiodonaphthalene | CAS:1730-04-7 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 3. ClinPGx [clinpgx.org]
- 4. 1,8-Diiodonaphthalene | C10H6I2 | CID 633286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. A Survey of Marine Natural Compounds and Their Derivatives with Anti-Cancer Activity Reported in 2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 1,8-Naphthalimide Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural Products Targeting EGFR Signaling Pathways as Potential Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of EGF/EGFR activation with naphtho[1,2-b]furan-4,5-dione blocks migration and invasion of MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. The Activity of 1,8-Dihydroanthraquinone Derivatives in Nervous System Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Role of Apoptosis-Induced Proliferation for Regeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 6,7-Dihydroxy-2-(4'-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
